1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

Medicinal chemistry Monoamine transporter pharmacology Structure–activity relationship

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one (free base CAS 1804129-68-7; hydrochloride salt CAS 1803599-65-6) is a synthetic fluorinated benzazepine derivative bearing a primary amine at the 5-position and an N-acetyl group at the 2-position of the tetrahydro-1H-2-benzazepine scaffold. The benzazepine class is widely investigated for modulating monoaminergic neurotransmission, with numerous derivatives demonstrating activity at dopamine, serotonin, and norepinephrine transporters and receptors.

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Cat. No. B13286475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N
InChIInChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3
InChIKeyFQGMSZLBARVVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one: Core Structural Identity and Compound Class Context for Procurement


1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one (free base CAS 1804129-68-7; hydrochloride salt CAS 1803599-65-6) is a synthetic fluorinated benzazepine derivative bearing a primary amine at the 5-position and an N-acetyl group at the 2-position of the tetrahydro-1H-2-benzazepine scaffold [1]. The benzazepine class is widely investigated for modulating monoaminergic neurotransmission, with numerous derivatives demonstrating activity at dopamine, serotonin, and norepinephrine transporters and receptors [2]. The compound’s specific substitution pattern—8-fluoro, 5-amino, N-acetyl—places it within the structural space of aryl- and heteroaryl-substituted tetrahydrobenzazepines claimed in patents directed to triple reuptake inhibition (DAT/NET/SERT) for neuropsychiatric indications [2]. It is commercially supplied as both the free base and hydrochloride salt, typically at ≥95% purity, by multiple vendors for research use only [1].

Why 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one Cannot Be Generically Substituted: Structure–Activity Divergence in the 2-Benzazepine Series


The tetrahydro-2-benzazepine scaffold is exquisitely sensitive to the nature of substituents at the 2-, 5-, and 8-positions. The N-acetyl group at the 2-position is not merely a protecting group but a critical determinant of lipophilicity, hydrogen-bonding capacity, and target engagement; replacement with hydrogen, methyl, or trifluoroacetyl yields compounds with substantially different physicochemical and pharmacological profiles [1]. The 5-amino substituent introduces a protonatable amine center and a hydrogen-bond donor that is absent in the 5-ketone analog 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS 1592375-54-6), fundamentally altering the compound’s interaction with monoamine transporters and receptors. Furthermore, the 8-fluoro substituent enhances metabolic stability relative to non-fluorinated or 8-chloro analogs, a well-established effect in benzazepine medicinal chemistry . These three structural features co-localize in a single molecule with a defined stereochemical environment, making direct generic substitution with any des-amino, des-fluoro, or N-deacetyl analog scientifically unjustifiable without explicit comparative data.

Differential Evidence Guide for 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one: Structural and Physicochemical Differentiation from Closest Analogs


5-Amino versus 5-Ketone Functionality: Impact on Hydrogen-Bond Donor Capacity and Molecular Recognition

The target compound possesses a primary amine at the 5-position (H-bond donors = 2), whereas the closest commercially available analog, 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS 1592375-54-6), bears a ketone at the same position (H-bond donors = 0). This difference fundamentally alters hydrogen-bonding capacity, protonation state at physiological pH, and the geometry of interaction with biological targets that engage the 5-position, such as monoamine transporters. While direct comparative IC₅₀ or Kᵢ data for the target compound are not publicly available, the 5-amino group is a key pharmacophoric element in the AMR Technology patent series (US20080207595) for achieving potent triple reuptake inhibition at DAT, NET, and SERT [1].

Medicinal chemistry Monoamine transporter pharmacology Structure–activity relationship

N-Acetyl Substitution: Physicochemical Divergence from N–H and N-Alkyl Benzazepine Analogs

The N-acetyl group at the 2-position of the target compound increases molecular weight and reduces basicity compared to the N–H parent 8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine (CAS 1215074-46-6; MW = 165.21 g/mol). While specific logP or logD values for the target compound are not provided in publicly available databases, the acetyl substituent is expected to increase lipophilicity by approximately +0.5 to +0.8 log units relative to the N–H parent, based on the Hansch π constant for N-acetyl substitution [2]. This has implications for blood–brain barrier permeability if the compound is evaluated in CNS target programs. The AMR Technology patent family explicitly teaches that N-acyl substituents on the tetrahydrobenzazepine core significantly modulate transporter binding affinity and selectivity [1].

Physicochemical profiling Lipophilicity modulation BBB penetration prediction

Hydrochloride Salt Form: Solubility and Handling Advantages Over the Free Base for In Vitro Assays

The target compound is commercially supplied as both the free base (CAS 1804129-68-7; MW = 222.26) and the hydrochloride salt (CAS 1803599-65-6; MW = 258.72). The hydrochloride salt form offers significantly improved aqueous solubility compared to the free base, a critical advantage for in vitro pharmacological assays conducted in aqueous buffer systems. Vendor specifications report purity of ≥95% for both forms, with the hydrochloride salt typically exhibiting better long-term stability under ambient storage conditions [1] . The hydrochloride salt form is the preferred input material for direct use in cell-based assays and binding studies without additional solubilization steps.

Salt selection Aqueous solubility In vitro assay compatibility

8-Fluoro Substitution: Metabolic Stability Differentiation from 8-Chloro and 8-Unsubstituted Benzazepine Analogs

The 8-fluoro substituent on the benzazepine aromatic ring is a well-characterized structural feature for blocking oxidative metabolism at the para-position relative to the azepine nitrogen. In the broader tetrahydro-3-benzazepine dopamine receptor agonist series, introduction of a fluoro substituent at the 8-position has been reported to increase dopaminergic potency relative to the non-halogenated parent . While specific metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound are not publicly available, the C–F bond at the 8-position is expected to reduce CYP450-mediated hydroxylation relative to C–H (8-unsubstituted) and alter electronic properties differently than C–Cl (8-chloro) analogs, which have distinct van der Waals radii (F: 1.47 Å vs Cl: 1.75 Å) and electronegativity (F: 3.98 vs Cl: 3.16) [1].

Metabolic stability Cytochrome P450 Halogen substitution effects

Best-Fit Research Application Scenarios for 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one


Monoamine Transporter (DAT/NET/SERT) Triple Reuptake Inhibitor Lead Optimization Scaffold

The compound’s 5-amino-8-fluoro-N-acetyl substitution pattern aligns closely with the pharmacophoric requirements described in the AMR Technology patent family (US20080207595) for aryl- and heteroaryl-substituted tetrahydrobenzazepines that block reuptake of norepinephrine, dopamine, and serotonin [1]. The 5-amino group provides the essential protonatable center for ionic interaction with conserved aspartate residues in monoamine transporters, while the 8-fluoro substituent confers metabolic stability at the aromatic ring. The N-acetyl group serves both as a protecting group during synthesis and as a modulator of lipophilicity. Procurement of this compound as the hydrochloride salt (CAS 1803599-65-6, ≥95% purity) enables direct use in radioligand uptake assays ([³H]-NE, [³H]-DA, [³H]-5-HT) in transfected cell lines expressing human DAT, NET, or SERT, without the confounding influence of N-alkyl substituents present in more elaborated analogs [2].

Benzazepine Core Intermediate for Parallel Library Synthesis of 5-Amide and 5-Sulfonamide Derivatives

The 5-primary amine serves as a versatile synthetic handle for generating diverse libraries of amide, sulfonamide, urea, and carbamate derivatives via standard coupling chemistry. The N-acetyl group at the 2-position is compatible with a wide range of acylation and alkylation conditions at the 5-amine, enabling parallel synthesis without the need for orthogonal N-2 deprotection [1]. This makes the compound a strategic building block for structure–activity relationship (SAR) exploration of the 5-position in monoamine transporter and GPCR targeted programs. The ≥95% purity specification from vendors such as AKSci (free base, Catalog 2541DX) and Leyan (Catalog 2102006/2101186) meets the input quality requirements for automated parallel synthesis platforms [2].

Fluorinated Benzazepine Physicochemical Probe for logD and Metabolic Stability Benchmarking

As a mono-fluorinated benzazepine with a well-defined molecular weight (222.26 free base; 258.72 HCl salt) and moderate lipophilicity, the compound is a suitable probe for benchmarking the impact of 8-fluoro substitution on chromatographic logD (e.g., CHI(IAM) or PLRP-S methods) and intrinsic clearance in human liver microsomes or hepatocytes [1]. Comparison with the non-fluorinated 8-H analog and the 8-chloro analog under identical assay conditions can generate internally consistent datasets to guide the design of CNS-penetrant benzazepine leads. While direct metabolic stability data for this specific compound are not publicly available, its procurement from vendors providing certificates of analysis (e.g., American Elements, CymitQuimica) ensures material identity and purity suitable for reproducible ADME profiling [2].

Quote Request

Request a Quote for 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.